molecular formula C7H13NO4S B1298142 1-(Methylsulfonyl)piperidine-4-carboxylic acid CAS No. 280772-00-1

1-(Methylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B1298142
CAS No.: 280772-00-1
M. Wt: 207.25 g/mol
InChI Key: SUGDSKDKCOFIQN-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C7H13NO4S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring.

Scientific Research Applications

1-(Methylsulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Safety and Hazards

1-(Methylsulfonyl)piperidine-4-carboxylic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

The synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is commercially available.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields 1-(Methylsulfonyl)piperidine.

    Carboxylation: The next step involves the carboxylation of 1-(Methylsulfonyl)piperidine. This can be achieved by reacting the compound with carbon dioxide in the presence of a strong base such as sodium hydride. .

Chemical Reactions Analysis

1-(Methylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of piperidine derivatives with reduced functional groups.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidine-4-carboxylic acid is not well-defined, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

1-(Methylsulfonyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-methylsulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGDSKDKCOFIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354456
Record name 1-(methylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280772-00-1
Record name 1-(methylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methanesulfonyl-piperidine-4-carboxylic acid benzyl ester (0.8 g, 26.7 mmol) from step 4, was dissolved in ethyl acetate (100 ml) and methanol (10 ml), Pd/C 10% (80 mg) was added and the resulting mixture was hydrogenated at 1 bar. The catalyst was filtered over celite, the solvent was removed under reduced pressure to give a white solid. Yield 73%, 0.4 g
Name
1-Methanesulfonyl-piperidine-4-carboxylic acid benzyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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